Ethyl [2-(aziridin-1-yl)ethyl]carbamate
Description
Properties
CAS No. |
25323-93-7 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
ethyl N-[2-(aziridin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)8-3-4-9-5-6-9/h2-6H2,1H3,(H,8,10) |
InChI Key |
OKWPWBHSSULDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCN1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(aziridin-1-yl)ethyl]carbamate typically involves the reaction of aziridine with ethyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the aziridine ring opens and subsequently forms the desired carbamate compound .
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol . These methods ensure efficient and scalable production suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(aziridin-1-yl)ethyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens and reacts with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl [2-(aziridin-1-yl)ethyl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [2-(aziridin-1-yl)ethyl]carbamate involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can open and form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects . This reactivity is the basis for its potential use in anticancer therapies .
Comparison with Similar Compounds
Ethyl Carbamate (EC)
Structure : NH₂COOCH₂CH₃.
Key Properties :
- Carcinogenicity: EC induces lung adenomas, liver carcinomas, and neurofibrosarcomas in rodents, with metabolic activation via CYP2E1 producing electrophilic intermediates .
Vinyl Carbamate (VC)
Structure : CH₂=CHNHCOOCH₂CH₃.
Key Properties :
- Carcinogenicity: VC is 10–50× more potent than EC in inducing skin, lung, and liver tumors in mice and rats. For example, in CD-1 mice, VC induced 4.5× more lung adenomas per mouse than EC at equivalent doses .
- Mutagenicity : VC is directly mutagenic in S. typhimurium TA1535 and TA100 strains in the presence of liver microsomes, with activity inhibited by cytochrome P-450 inhibitors .
- Metabolism: Rapidly oxidized to VCO, a highly electrophilic epoxide that forms DNA adducts (e.g., 7-(2'-oxoethyl)guanine) and exhibits complete carcinogenicity in mouse skin .
Vinyl Carbamate Epoxide (VCO)
Structure : Epoxidized derivative of VC.
Key Properties :
- Carcinogenicity: VCO is a complete carcinogen, inducing papillomas and carcinomas in mouse skin at sub-ulcerogenic doses. It is 3–5× more potent than VC in hepatic tumorigenesis .
- Reactivity: Reacts with DNA, glutathione, and water (half-life ~10.5 min at pH 7.4), forming mutagenic etheno-adducts (e.g., N²,3-ethenoguanine) .
Ethyl [2-(Aziridin-1-yl)ethyl]carbamate
Hypothesized Properties :
- Metabolic activation may generate reactive intermediates (e.g., aziridinium ions), akin to VCO’s epoxide, but specific pathways remain uncharacterized in the evidence.
- Expected carcinogenic potency could exceed EC but fall below VC/VCO due to structural and metabolic differences.
Role of Substituents
- Ethyl Group (EC): Limited reactivity; requires metabolic activation for carcinogenicity.
- Vinyl Group (VC) : Introduces a site for epoxidation, generating VCO, a direct-acting mutagen.
Metabolic Pathways
| Compound | Key Metabolic Step | Reactive Intermediate | Carcinogenic Potency (vs. EC) |
|---|---|---|---|
| Ethyl carbamate | CYP2E1-mediated oxidation | VCO (debated) | 1× (baseline) |
| Vinyl carbamate | Epoxidation | VCO | 10–50× |
| VCO | Spontaneous hydrolysis/alkylation | Etheno-DNA adducts | 50–100× |
| This compound | Aziridine ring opening | Aziridinium ions | Hypothesized: 5–20× |
Q & A
Q. What advancements in chromatography improve sensitivity for detecting aziridine-containing carbamates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
